1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
The compound 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide features a hybrid heterocyclic scaffold comprising:
- A 1-phenyl-3-(3-methoxyphenyl)pyrazole core.
- A 4-oxo-4,5-dihydro-1,3-thiazole ring conjugated via a methylidene group.
- A piperidine-4-carboxamide substituent at the thiazole-2-position.
This structure integrates pharmacophores associated with diverse biological activities, such as kinase inhibition, antimicrobial effects, and anticancer properties . The 3-methoxyphenyl group may enhance lipophilicity and binding interactions, while the piperidine-carboxamide moiety improves solubility and metabolic stability.
Properties
Molecular Formula |
C26H25N5O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H25N5O3S/c1-34-21-9-5-6-18(14-21)23-19(16-31(29-23)20-7-3-2-4-8-20)15-22-25(33)28-26(35-22)30-12-10-17(11-13-30)24(27)32/h2-9,14-17H,10-13H2,1H3,(H2,27,32)/b22-15- |
InChI Key |
LRGAGQXSEIRUFN-JCMHNJIXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following compounds (Table 1) share core pyrazole-thiazole/thiazolidinone frameworks but differ in substituents and bioactivity profiles:
Table 1: Structural and Molecular Comparison
Structural Analysis
Pyrazole Substitution: The target compound’s 3-methoxyphenyl group contrasts with the diphenyl () and 4-chlorophenyl () groups in analogs. The 1-phenyl group is conserved across all compounds, suggesting its role in π-π stacking interactions.
Thiazole/Thiazolidinone Variations: The target compound contains a 4-oxo-4,5-dihydro-1,3-thiazole, whereas analogs in –6 feature 2-thioxo-1,3-thiazolidin-4-one rings. The thioxo group in analogs may enhance metal-binding affinity, while the dihydrothiazole in the target compound could influence ring planarity and conformational stability .
Piperidine-Carboxamide vs. Aromatic Substituents :
- The piperidine-4-carboxamide in the target compound introduces a polar, flexible side chain absent in analogs. This moiety is associated with improved aqueous solubility and target engagement in kinase inhibitors .
- Analogs in –6 use aromatic substituents (e.g., phenethyl, 4-methylbenzamide), which may increase hydrophobicity and membrane permeability but reduce metabolic stability .
Research Findings and Hypothetical Bioactivity
Computational Insights
- Electrostatic Potential (ESP): Tools like Multiwfn () could analyze ESP distributions, revealing electron-rich regions (e.g., thiazole oxygen/sulfur atoms) critical for hydrogen bonding or metal coordination.
- Topological Analysis : The thiazole ring’s electron density may differ between the target compound (4-oxo) and analogs (2-thioxo), affecting reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
